1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride
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Overview
Description
“1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride” is a chemical compound with the CAS Number: 2044744-70-7 . It has a molecular weight of 222.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI code is "1S/C8H11N3.2ClH/c1-2-10-7(9-1)8-3-6(4-8)5-11-8;;/h1-2,6,11H,3-5H2,(H,9,10);2*1H" . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 222.12 .Scientific Research Applications
Synthesis and Modification Techniques
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride is involved in several synthesis and modification processes. For instance, it can undergo nucleophilic displacements to produce difunctionalized 2-azabicyclo[2.1.1]hexanes with various substituents, including imidazole (Krow et al., 2009). Additionally, this compound can be prepared in multigram quantities, indicating its potential for large-scale synthetic applications (Liao et al., 2016).
Application in Biological Studies
In biological research, derivatives of this compound have been explored. For instance, azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as T-type calcium channel inhibitors, showing potential in the treatment of neuropathic pain (Kim & Nam, 2016).
Chemical Properties and Reactions
The chemical properties of this compound facilitate various reactions. For example, azabicyclo[2.1.1]hexanes can be synthesized through imination and reductive cyclization processes (Stevens & Kimpe, 1996). Furthermore, its derivatives have been used to synthesize compounds with antimicrobial and anticancer activities, highlighting its role in medicinal chemistry research (Kayarmar et al., 2014).
Advanced Applications
The compound's structure allows for advanced applications in synthetic chemistry. For instance, it has been used in the asymmetric synthesis of biologically active compounds, demonstrating its versatility in organic synthesis (Jida et al., 2007). This highlights its potential as a building block for complex molecular structures.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Mechanism of Action
Imidazole derivatives, such as “1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride”, have been found to exhibit a wide range of biological activities . They are known to interact with various targets in the body, leading to different therapeutic effects.
The mode of action of imidazole derivatives can vary greatly depending on their chemical structure and the target they interact with . Some imidazole derivatives are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptors .
Imidazole derivatives can affect various biochemical pathways in the body The specific pathways affected by “1-(1H-imidazol-2-yl)-2-azabicyclo[21
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-10-7(9-1)8-3-6(4-8)5-11-8;;/h1-2,6,11H,3-5H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDULEHRFISGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=NC=CN3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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